molecular formula C20H21N3O4S B2713484 3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451466-16-3

3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2713484
CAS No.: 451466-16-3
M. Wt: 399.47
InChI Key: NNOCOXLHIVHWBX-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique quinazoline core structure, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced using Lawesson’s reagent or other sulfurizing agents.

    Attachment of the Methoxyethyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the quinazoline core or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s quinazoline core is known for its potential as an anticancer, antiviral, and antibacterial agent. Researchers are exploring its use in developing new therapeutic agents.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in the field of organic synthesis.

    Material Science: Its unique structure and reactivity make it a candidate for the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-morpholine: Another compound with a methoxyphenyl group, used in various chemical reactions.

    (2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: A compound with a similar methoxyphenyl group, used in organic synthesis.

Uniqueness

3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with methoxyethyl and methoxyphenyl groups, along with a sulfanylidene moiety. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-26-10-9-23-19(25)16-8-5-14(11-17(16)22-20(23)28)18(24)21-12-13-3-6-15(27-2)7-4-13/h3-8,11H,9-10,12H2,1-2H3,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOCOXLHIVHWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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